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molecular formula C13H10Cl2O2 B1309874 Dichlorodiphenoxymethane CAS No. 4885-03-4

Dichlorodiphenoxymethane

Cat. No. B1309874
M. Wt: 269.12 g/mol
InChI Key: TVIUSKXXXZSVJU-UHFFFAOYSA-N
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Patent
US08507672B2

Procedure details

Dichlorodiphenoxymethane (1 g, 3.72 mmol) and sulfamide (0.72 g, 7.44 mmol) were dissolved in MeCN (10 ml) and stirred at room temperature for 18 hours. The mixture was concentrated under vacuum and purified by flash chromatography (20-40% EtOAc/hexanes) to afford diphenyl sulfamoylcarbonimidate (0.69 g, 2.34 mmol, 63%) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[S:18]([NH2:22])([NH2:21])(=[O:20])=[O:19]>CC#N>[S:18]([N:22]=[C:2]([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:20])(=[O:19])[NH2:21]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl
Name
Quantity
0.72 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (20-40% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S(N)(=O)(=O)N=C(OC1=CC=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.34 mmol
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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